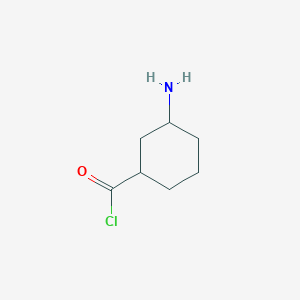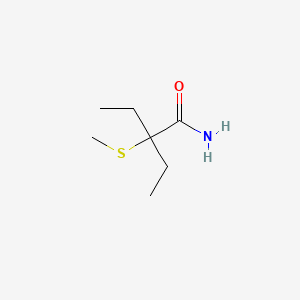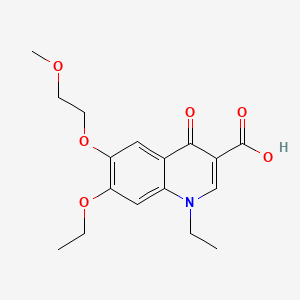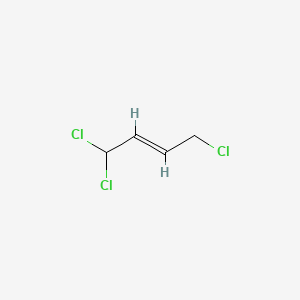
1,1,4-Trichloro-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4-Trichloro-2-butene is an organic compound with the molecular formula C4H5Cl3. It is a chlorinated derivative of butene, characterized by the presence of three chlorine atoms attached to the carbon chain. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,4-Trichloro-2-butene can be synthesized through several methods. One common approach involves the chlorination of butene under controlled conditions. The reaction typically requires a chlorine source, such as chlorine gas, and a catalyst to facilitate the addition of chlorine atoms to the butene molecule.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,1,4-Trichloro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Addition: Electrophiles like hydrogen halides and halogens can add across the double bond.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various chlorinated derivatives, while addition reactions can produce halogenated alkanes.
Aplicaciones Científicas De Investigación
1,1,4-Trichloro-2-butene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving chlorinated hydrocarbons and their biological effects.
Medicine: Research into potential pharmaceutical applications and the effects of chlorinated compounds on health.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,4-Trichloro-2-butene involves its reactivity with various molecular targets. The presence of chlorine atoms and a double bond makes it a versatile compound for chemical transformations. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Trichloro-2-butene: Another chlorinated butene with a different arrangement of chlorine atoms.
1,4-Dichloro-2-butene: A compound with two chlorine atoms, used in similar applications.
1,1,1-Trichloro-2-butene: A related compound with three chlorine atoms in different positions.
Uniqueness
1,1,4-Trichloro-2-butene is unique due to its specific arrangement of chlorine atoms, which imparts distinct reactivity and properties compared to its isomers and related compounds. This uniqueness makes it valuable for specific chemical reactions and applications.
Propiedades
Número CAS |
57808-36-3 |
|---|---|
Fórmula molecular |
C4H5Cl3 |
Peso molecular |
159.44 g/mol |
Nombre IUPAC |
(E)-1,1,4-trichlorobut-2-ene |
InChI |
InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h1-2,4H,3H2/b2-1+ |
Clave InChI |
LSNLOFDRJFJKDX-OWOJBTEDSA-N |
SMILES isomérico |
C(/C=C/C(Cl)Cl)Cl |
SMILES canónico |
C(C=CC(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Chlorobenzo[d]thiazol-2-yl)methanol](/img/structure/B13951676.png)

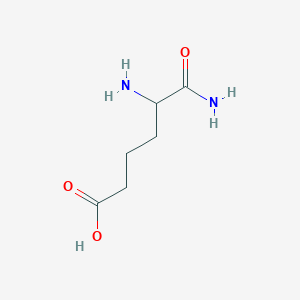
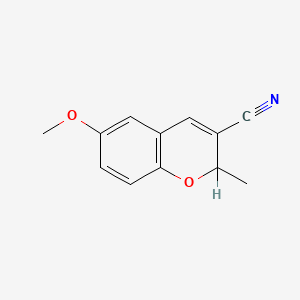
![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13951691.png)
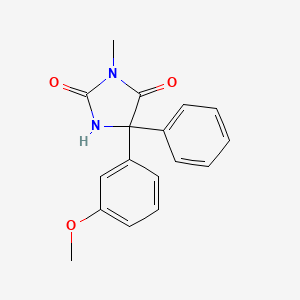
![Benzoic acid, 5-bromo-2-[[[(2-phenylacetyl)amino]thioxomethyl]amino]-](/img/structure/B13951697.png)
![3-Isopropyl-2H-benzo[b][1,4]oxazine](/img/structure/B13951700.png)
